molecular formula C9H10BrNO4 B8213115 1-Bromo-4-(2-methoxyethoxy)-2-nitrobenzene

1-Bromo-4-(2-methoxyethoxy)-2-nitrobenzene

Cat. No.: B8213115
M. Wt: 276.08 g/mol
InChI Key: ZKOOIVPQWWDIAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-4-(2-methoxyethoxy)-2-nitrobenzene is an organic compound that belongs to the class of aromatic bromides It is characterized by the presence of a bromine atom, a nitro group, and a 2-methoxyethoxy substituent on a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-4-(2-methoxyethoxy)-2-nitrobenzene can be synthesized through a multi-step process. One common method involves the bromination of 4-(2-methoxyethoxy)-2-nitrobenzene. The reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations to achieve high yields and purity. The product is then purified through techniques like distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-4-(2-methoxyethoxy)-2-nitrobenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation: The methoxyethoxy group can be oxidized under strong oxidative conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4).

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

    Nucleophilic Substitution: Products depend on the nucleophile used, such as 4-(2-methoxyethoxy)-2-nitroaniline.

    Reduction: 1-Bromo-4-(2-methoxyethoxy)-2-aminobenzene.

    Oxidation: Products like 1-Bromo-4-(2-methoxyethoxy)-2-nitrobenzoic acid.

Scientific Research Applications

1-Bromo-4-(2-methoxyethoxy)-2-nitrobenzene has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: Employed in the development of novel materials with specific electronic or optical properties.

    Pharmaceuticals: Investigated for its potential use in the synthesis of biologically active compounds.

    Chemical Research: Utilized in studies involving reaction mechanisms and the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 1-Bromo-4-(2-methoxyethoxy)-2-nitrobenzene depends on the specific reaction it undergoes. For example:

    Nucleophilic Substitution: The bromine atom is displaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism.

    Reduction: The nitro group is reduced to an amino group through a series of electron transfer steps facilitated by the reducing agent.

    Oxidation: The methoxyethoxy group is oxidized through the transfer of oxygen atoms from the oxidizing agent.

Comparison with Similar Compounds

1-Bromo-4-(2-methoxyethoxy)-2-nitrobenzene can be compared with other similar compounds such as:

    1-Bromo-4-(2-methoxyethoxy)benzene: Lacks the nitro group, making it less reactive in certain types of reactions.

    1-Bromo-4-(2-methoxyethoxy)-2-aminobenzene: Contains an amino group instead of a nitro group, which significantly alters its reactivity and applications.

    1-Bromo-4-(2-methoxyethoxy)-2-chlorobenzene: Contains a chlorine atom instead of a nitro group, leading to different chemical properties and reactivity.

Properties

IUPAC Name

1-bromo-4-(2-methoxyethoxy)-2-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO4/c1-14-4-5-15-7-2-3-8(10)9(6-7)11(12)13/h2-3,6H,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKOOIVPQWWDIAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=CC(=C(C=C1)Br)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.